3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

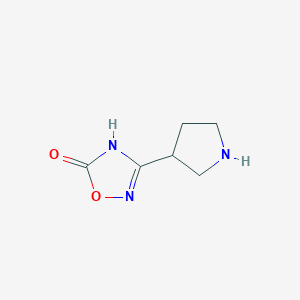

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring fused with an oxadiazole ring, making it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one typically involves the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes . This one-pot reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like chloroform and the addition of bases such as triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with varied functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit promising antimicrobial activities. Specifically, 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one has been shown to possess inhibitory effects against various bacterial strains. A study demonstrated its effectiveness against resistant strains of Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. Notably, it has shown efficacy against breast and colon cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. It appears to mitigate oxidative stress and reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This property positions the compound as a potential therapeutic agent for neuroprotection .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The study utilized a series of agar diffusion tests to assess the minimum inhibitory concentration (MIC) against multiple pathogens. Results indicated a significant reduction in bacterial colonies when treated with the compound, particularly against Gram-positive bacteria .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells after 48 hours of treatment. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study 3: Neuroprotection in Animal Models

An animal model study focused on the neuroprotective effects of the compound in mice subjected to induced oxidative stress. The administration of this compound resulted in improved cognitive function and reduced markers of neurodegeneration compared to control groups .

Mechanism of Action

The mechanism of action of 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. For instance, it acts as an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), which plays a crucial role in regulating metabolic pathways . The compound binds to GPBAR1, inducing the expression of target genes and modulating various physiological processes, including glucose metabolism and energy expenditure .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one.

Oxadiazole derivatives: Compounds such as 1,3,4-oxadiazole and 1,2,5-oxadiazole have similar heterocyclic structures.

Uniqueness

This compound stands out due to its dual ring system, which imparts unique chemical and biological properties. Its ability to act as a selective GPBAR1 agonist distinguishes it from other similar compounds, making it a valuable scaffold for drug development .

Biological Activity

3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one, also known by its CAS number 1225218-58-5, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C6H9N3O2 and a molecular weight of approximately 155.155 g/mol. Its structure includes a pyrrolidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrrolidine derivatives, including this compound. A notable study highlighted that derivatives of pyrrolidine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| 2,6-Dipiperidino-1,4-dibromobenzene | Not specified | Various harmful bacteria |

| 2,4,6-Tripyrrolidinochlorobenzene | Not specified | Various harmful bacteria |

GPBAR1 Agonism

Recent research has identified that compounds featuring the oxadiazole-pyrrolidine scaffold can act as agonists for the G-protein bile acid receptor 1 (GPBAR1). This receptor is implicated in metabolic and inflammatory diseases such as type 2 diabetes and obesity. The study demonstrated that certain derivatives induced the expression of pro-glucagon mRNA and showed selectivity over other bile acid receptors .

Table 2: GPBAR1 Agonist Activity

| Compound | Activity Level | Selectivity |

|---|---|---|

| ((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives | High | Selective over FXR, LXRα, LXRβ |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antibacterial Mechanism : The presence of halogen substituents in related compounds enhances their bioactivity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- GPBAR1 Activation : The binding affinity to GPBAR1 suggests that these compounds may modulate signaling pathways associated with glucose metabolism and inflammation .

Case Studies

A significant case study involved the synthesis and evaluation of ((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives as GPBAR1 agonists. These compounds were shown to effectively increase pro-glucagon expression in vitro and demonstrated favorable pharmacokinetic profiles for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one?

The synthesis of oxadiazol-5-one derivatives typically involves cyclization reactions. For example, analogous compounds are synthesized via refluxing intermediates with reagents like chloranil in xylene, followed by purification through recrystallization (e.g., methanol) . While direct evidence for the target compound is limited, general methodologies for oxadiazolone synthesis include:

- Cyclocondensation : Reacting hydroxylamine derivatives with carbonyl-containing precursors.

- Functional group transformations : Modifying pre-existing oxadiazole scaffolds.

Key challenges include regioselectivity and avoiding side reactions during pyrrolidine ring formation.

Q. What analytical techniques are critical for characterizing this compound?

- Mass spectrometry (MS) : Confirms molecular weight (269.18 g/mol as per the trifluoroacetic acid salt) .

- Nuclear Magnetic Resonance (NMR) : Resolves the pyrrolidine and oxadiazolone ring protons.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule structural determination, though no crystal data for this specific compound is reported .

- HPLC : Assess purity, particularly for intermediates or derivatives.

Q. What are the primary biological targets of oxadiazol-5-one derivatives?

Oxadiazol-5-ones are explored as inhibitors of enzymes like kynurenine 3-monooxygenase (KMO) , a target in neurodegenerative diseases. For example, 3-[(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropyl]-4H-1,2,4-oxadiazol-5-one showed potent KMO inhibition (IC₅₀ = 2 nM) . The pyrrolidine substituent may enhance blood-brain barrier permeability, making it relevant in neurotherapeutics .

Advanced Research Questions

Q. How do structural modifications influence the inhibitory activity of this compound?

- Substituent effects : The pyrrolidine ring may improve solubility and bioavailability compared to aryl-substituted oxadiazolones. In KMO inhibitors, replacing carboxylic acid with oxadiazolone increased potency (e.g., 101% inhibition vs. 42% for amide derivatives) .

- Stereochemistry : Chiral centers (e.g., cyclopropyl groups in related compounds) significantly affect binding affinity .

- Bioisosteric replacements : Tetrazole or isoxazole moieties can mimic carboxylate groups while enhancing metabolic stability .

Q. How can contradictions in reported bioactivity data be resolved?

Contradictions may arise from:

- Assay variability : Differences in cell lines or enzyme sources (e.g., recombinant vs. native KMO).

- Solubility issues : Aggregation in aqueous buffers leading to false negatives.

Methodological solutions : - Dose-response validation : Use multiple concentrations and orthogonal assays (e.g., SPR, fluorescence polarization).

- Structural validation : Co-crystallization or molecular docking to confirm binding modes .

Refer to iterative qualitative analysis frameworks for systematic resolution .

Q. What computational strategies are effective for target identification?

- Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. For example, oxadiazolone derivatives have been docked into KMO’s substrate-binding pocket .

- QSAR modeling : Correlate substituent electronic properties (e.g., logP, polar surface area) with activity data.

- MD simulations : Assess binding stability and conformational changes over time.

Q. What challenges arise in crystallographic studies of this compound?

- Crystal growth : Oxadiazolones with flexible pyrrolidine rings may form polymorphs. SHELXD or SHELXE can assist in phase determination for small molecules .

- Twinned data : High-resolution synchrotron data (e.g., <1.0 Å) improves refinement accuracy.

- Hydrogen bonding networks : The oxadiazolone oxygen often participates in key interactions, requiring precise electron density mapping .

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one |

InChI |

InChI=1S/C6H9N3O2/c10-6-8-5(9-11-6)4-1-2-7-3-4/h4,7H,1-3H2,(H,8,9,10) |

InChI Key |

PZPGOVDDRWCXKP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=NOC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.